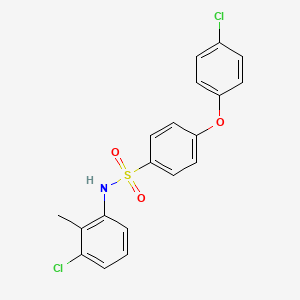
N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex aromatic structure with multiple functional groups, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide group.
Aromatic Substitution:
Ether Formation: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated aromatic compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The compound’s molecular targets could include bacterial enzymes, cancer cell receptors, or other biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide: Similar structure but lacks the methyl group.
N-(3-Methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide: Similar structure but lacks the chloro group on the first aromatic ring.
N-(3-Chloro-2-methylphenyl)-4-phenoxybenzene-1-sulfonamide: Similar structure but lacks the chloro group on the second aromatic ring.
Uniqueness
N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the aromatic rings may enhance its stability and interaction with biological targets.
Propiedades
Número CAS |
823781-61-9 |
|---|---|
Fórmula molecular |
C19H15Cl2NO3S |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C19H15Cl2NO3S/c1-13-18(21)3-2-4-19(13)22-26(23,24)17-11-9-16(10-12-17)25-15-7-5-14(20)6-8-15/h2-12,22H,1H3 |
Clave InChI |
OMQUEDNBNQZBIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
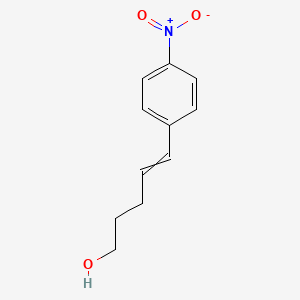
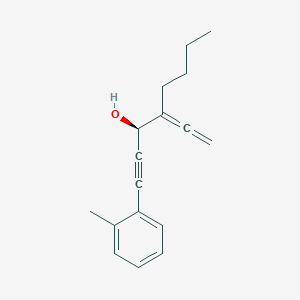

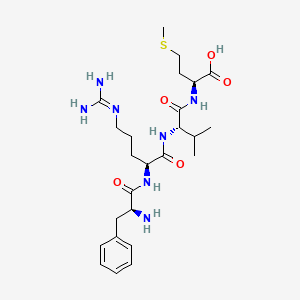
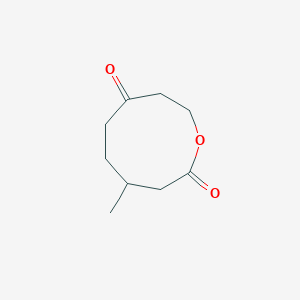
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
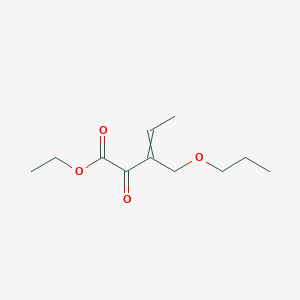
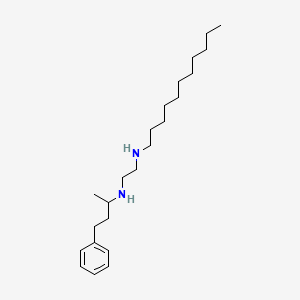
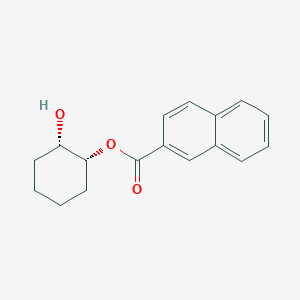
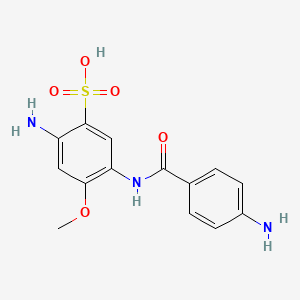
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)

